molecular formula C17H15NO B13799482 Acrylamide, N-(2-fluorenyl)-2-methyl- CAS No. 60550-95-0

Acrylamide, N-(2-fluorenyl)-2-methyl-

Cat. No.: B13799482
CAS No.: 60550-95-0
M. Wt: 249.31 g/mol
InChI Key: UGENKVXIJXZOLF-UHFFFAOYSA-N
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Description

Historical Context of Fluorenyl-Substituted Acrylamide Derivatives

The development of fluorenyl-substituted acrylamides traces its origins to the broader exploration of acrylamide derivatives in the mid-20th century. Early work focused on modifying the acrylamide backbone to enhance reactivity and stability in polymerization processes. The incorporation of fluorenyl groups emerged as a strategic innovation, leveraging the aromatic rigidity of fluorene to influence molecular packing and electronic interactions.

Emergence in Polymer Science

Initial synthetic efforts in the 1980s explored fluorenyl-acrylamide copolymers for their potential in creating high-performance materials. The fluorenyl moiety’s planar structure was found to enhance π-π stacking in polymer matrices, leading to improved thermal stability and mechanical strength. For example, 9,9-disubstituted fluorene derivatives, such as those synthesized via propargylic alcohol intermediates, demonstrated exceptional optical properties, paving the way for applications in organic electronics.

Evolution in Medicinal Chemistry

Parallel developments in medicinal chemistry identified fluorenyl-acrylamides as viable warheads for covalent inhibition. The α-fluoro acrylamide motif, as seen in compound 6h (IC~50~ = 45 ± 11 nM against FGFR4), underscored the role of fluorine substitution in balancing reactivity and selectivity. Structural studies revealed that the fluorenyl group’s steric bulk prevents off-target interactions, a critical advancement over earlier acrylamide-based inhibitors.

Role in Advanced Polymerization Systems

Controlled Radical Polymerization

Acrylamide, N-(2-fluorenyl)-2-methyl-, has been instrumental in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Its electron-deficient acrylamide group facilitates rapid chain propagation, while the fluorenyl substituent modulates chain transfer efficiency. For instance, poly(HPMA) synthesized using fluorenyl-acrylamide CTAs achieved narrow dispersity (Đ = 1.14) and predictable molecular weights (~w~ = 4,890 g·mol⁻¹).

Table 1: Key Polymerization Parameters for Fluorenyl-Acrylamide CTAs
CTA Structure Monomer ~n~ (g·mol⁻¹) Đ Yield (%)
Fluorenyl-acrylamide HPMA 4,890 1.14 98.4
Vinyl sulfonamide Styrene 2,300 1.41 48.5

Supramolecular Assembly

The compound’s fluorenyl group enables hierarchical self-assembly in block copolymers. In aqueous solutions, poly(HPMA)-β-sheet peptide diblock copolymers form micellar structures with fluorenyl cores, driven by hydrophobic interactions. These assemblies exhibit stimuli-responsive behavior, making them suitable for drug delivery systems.

Significance in Covalent Inhibitor Design

Warhead Optimization

The acrylamide group’s electrophilic β-carbon engages in Michael additions with cysteine thiols, enabling irreversible target inhibition. Computational docking studies of FGFR4 inhibitors revealed that the fluorenyl group occupies a hydrophobic pocket adjacent to Cys552, enhancing binding affinity (ΔG = -9.2 kcal·mol⁻¹).

Table 2: Inhibitory Activity of Fluorenyl-Acrylamide Derivatives
Compound Warhead Type FGFR4 IC~50~ (nM) Selectivity (FGFR1/FGFR4)
6a Vinyl sulfonamide 53 ± 18 10:1
6h α-Fluoro acrylamide 45 ± 11 >100:1

Selectivity Mechanisms

The fluorenyl substituent’s conformational rigidity restricts warhead orientation, minimizing off-target effects. In kinase profiling assays, 6h exhibited >100-fold selectivity for FGFR4 over FGFR1–3, attributed to steric clashes with smaller cysteine residues in non-target isoforms.

Properties

CAS No.

60550-95-0

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-2-methylprop-2-enamide

InChI

InChI=1S/C17H15NO/c1-11(2)17(19)18-14-7-8-16-13(10-14)9-12-5-3-4-6-15(12)16/h3-8,10H,1,9H2,2H3,(H,18,19)

InChI Key

UGENKVXIJXZOLF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Anionic Polymerization Route (Based on Literature on Fluorenyl Acrylamide Derivatives)

A detailed method for synthesizing fluorenyl acrylamide derivatives involves anionic polymerization techniques, which offer control over molecular weight and tacticity:

  • Monomer Synthesis: Fluorenyl amine derivatives are reacted with acryloyl chloride in benzene or anhydrous solvent under nitrogen atmosphere, using N,N-dimethylaniline as a base to scavenge HCl.
  • Purification: The product is purified by recrystallization from ether/hexane or column chromatography on silica gel to remove impurities and unreacted starting materials.
  • Polymerization: The monomer can be polymerized via anionic polymerization initiated by butyllithium in dry toluene under inert atmosphere to yield polymers with controlled stereochemistry and molecular weight distribution.

Analytical methods such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the polymers and confirm the structure of the monomer.

Photoinitiated Polymerization of Acrylamide Derivatives

In some patents and research, acrylamide derivatives including fluorenyl-substituted types are prepared via photoinitiated polymerization:

  • Monomer Preparation: The acrylamide monomer is synthesized and purified.
  • Photoinitiation: Using ultraviolet light (wavelength ~365 nm) and photoinitiators (e.g., diisopropyl peroxydicarbonate), polymerization is initiated under controlled temperature and light intensity.
  • Polymer Formation: The reaction proceeds for 1.5 to 3 hours to achieve high conversion rates (75-95%), followed by solvent extraction and vacuum drying to isolate the polymer product.

This method is particularly useful for producing polymers with specific architectures and is adaptable for acrylamide derivatives with bulky substituents like fluorenyl groups.

Data Tables Summarizing Preparation Conditions and Outcomes

Method Key Reagents/Conditions Reaction Time Purification Method Yield/Conversion Characterization Techniques
Anionic Polymerization Fluorenyl amine + acryloyl chloride, n-BuLi, benzene, N2 atmosphere Hours Recrystallization, chromatography High purity monomer GPC, 1H NMR, IR
Photoinitiated Polymerization Acrylamide derivative, photoinitiator, UV light (365 nm), 5-7 W/m² 1.5–3 hours Solvent extraction, vacuum drying 75–95% conversion UV-Vis, FTIR, GPC

Analytical and Characterization Insights

  • NMR Spectroscopy: 1H NMR confirms the presence of fluorenyl aromatic protons and acrylamide vinyl protons, ensuring correct substitution and polymerization.
  • GPC: Used to determine molecular weight and polydispersity index, critical for polymer applications.
  • Infrared Spectroscopy (IR): Confirms characteristic acrylamide carbonyl stretch (~1670 cm⁻¹) and aromatic C-H stretches from the fluorenyl group.
  • Chromatography: Silica gel column chromatography or recrystallization ensures removal of impurities and unreacted monomers.

Challenges and Considerations

  • Aggregation during Synthesis: Bulky fluorenyl groups can cause aggregation or steric hindrance during coupling reactions, requiring careful solvent choice and washing steps (e.g., LiBr in DMF to reduce aggregation).
  • Control of Polymerization: Anionic polymerization offers stereochemical control but requires strict anhydrous and oxygen-free conditions.
  • Photoinitiated Methods: UV intensity and initiator concentration must be optimized to avoid premature termination or incomplete polymerization.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

Fluorenyl-tethered acrylamides are typically synthesized via nucleophilic substitution or amine-acrylate coupling . For example:

  • Fluorenyl-tethered diamine synthesis involves reacting (bromoethyl)fluorene with substituted diamines (e.g., diisopropylphenyl-diamine) to yield intermediates like FlC₂H₄N(H)C₂H₄N(H)Dipp (1a) .

  • Lithiation of such intermediates with n-BuLi promotes coordination to the fluorenide ring, enabling subsequent deprotonation and functionalization .

Reaction StepConditionsProductReference
Nucleophilic substitutionBromoethyl fluorene + diamineFl-tethered diamine (1a)
Lithiationn-BuLi, THFCoordinated Li-fluorenide complex

Polymerization and Cross-Linking

Acrylamide derivatives often participate in radical polymerization or cross-linking with vinyl monomers. For instance:

  • Copolymerization with 2-acrylamide-2-methylpropanesulfonate (AMPS) and diallyl dimethylammonium chloride (DMDAAC) forms water-soluble polymers via redox initiators (e.g., ammonium persulfate/sodium bisulfite) .

Monomer SystemInitiatorApplicationReference
AM–AMPS–DMDAAC–NVP(NH₄)₂S₂O₈/NaHSO₃High-performance hydrogels

Michael Addition and Thiol Reactivity

Acrylamides undergo Michael addition with nucleophiles like thiols. For example:

  • Cysteine-thiolate attack on the β-carbon of acrylamide derivatives (e.g., afatinib) proceeds via a stepwise proton-transfer/nucleophilic attack mechanism in enzymatic environments .

  • Rate-limiting step : Nucleophilic attack (NA) with free energy barriers of ~20 kcal/mol in EGFR kinase, compared to ~30 kcal/mol in aqueous solution .

Reaction TypeCatalyst/EnvironmentBarrier (kcal/mol)Reference
Thiolate NA (EGFR)Enzymatic active site19.5
Thiolate NA (solution)Aqueous29.8

Thermal and Acid-Catalyzed Decomposition

Acrylamides decompose under high heat or acidic conditions:

  • Strecker degradation with dicarbonyl compounds (e.g., 2,3-butanedione) generates acrylamide via decarboxylation and deamination pathways .

  • Hydrolysis in acidic media yields acrylic acid derivatives .

Functionalization via Sulfonation

Introduction of sulfonate groups enhances solubility and reactivity:

  • 2-Acrylamide-2-methylpropanesulfonate (AMPS) is a common comonomer for synthesizing ion-exchange resins .

Critical Analysis of Missing Data

No direct experimental data for "N-(2-fluorenyl)-2-methyl-acrylamide" were found in the reviewed literature. Key gaps include:

  • Kinetic parameters (e.g., reaction rates, activation energies).

  • Spectroscopic characterization (NMR, IR, MS).

  • Biological reactivity (e.g., enzyme inhibition profiles).

Biological Activity

Acrylamide, N-(2-fluorenyl)-2-methyl- is a compound with notable biological activity, particularly in the context of cancer research and neuropharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Acrylamide derivatives are known for their reactivity and potential biological effects. The specific structure of N-(2-fluorenyl)-2-methyl-acrylamide contributes to its unique interactions within biological systems.

  • Anti-proliferative Activity :
    • Acrylamide derivatives have been shown to exhibit anti-proliferative effects on various cancer cell lines. These compounds can induce differentiation and cell cycle arrest, primarily through the inhibition of histone deacetylases (HDACs) which play a crucial role in gene expression regulation associated with cell growth and survival .
  • Neuropharmacological Effects :
    • Research indicates that acrylamide compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative and psychiatric disorders. For instance, similar compounds have been linked to modulation of NMDA receptors, which are critical in excitatory neurotransmission and synaptic plasticity .

Study 1: Anti-Cancer Properties

A study investigated the effects of N-(2-fluorenyl)-2-methyl-acrylamide on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving HDAC inhibition leading to increased expression of cyclin-dependent kinase inhibitors like p21.

Concentration (µM)Cell Viability (%)
0100
585
1065
2040

Study 2: Neuropharmacological Activity

Another investigation focused on the neuropharmacological effects of acrylamide derivatives. The study revealed that these compounds could enhance GABAergic transmission while inhibiting glutamatergic activity, suggesting potential applications in treating anxiety and other mood disorders.

Research Findings

  • Toxicological Implications :
    • Acrylamide has been associated with neurotoxicity at high doses, with studies indicating that chronic exposure can lead to peripheral neuropathy . The balance between therapeutic efficacy and toxicity remains a critical consideration in developing acrylamide-based treatments.
  • Oxidative Activation :
    • The compound undergoes oxidative activation, which can lead to the formation of reactive metabolites that contribute to its biological effects. For instance, studies have shown that the activation of related compounds involves one-electron oxidation processes that yield various products with distinct biological activities .
  • Potential Therapeutic Applications :
    • Given its dual role as an anti-cancer agent and a modulator of neurotransmitter systems, N-(2-fluorenyl)-2-methyl-acrylamide shows promise in treating both cancer and neurological disorders. Further research is needed to elucidate its full therapeutic potential and minimize associated risks.

Scientific Research Applications

Polymer Science

Acrylamide derivatives are commonly utilized in the synthesis of polymers and copolymers. The compound can be polymerized to form polyacrylamide, which has applications in:

  • Hydrogels : These materials are used for drug delivery systems and tissue engineering due to their biocompatibility and ability to retain water.
  • Separation Techniques : Polyacrylamide gels are extensively used in electrophoresis for the separation of biomolecules such as proteins and nucleic acids. The ability to control pore size through the concentration of acrylamide allows for tailored separation conditions.

Analytical Chemistry

Acrylamide, N-(2-fluorenyl)-2-methyl- can serve as a reagent in various analytical techniques:

  • Capillary Electrophoresis : The compound can be incorporated into capillary electrophoresis systems to enhance the separation efficiency of biomolecules. Its properties can suppress electroosmotic flow, leading to improved resolution in complex mixtures .
  • Near-Infrared Spectroscopy : Research has demonstrated that acrylamide derivatives can be analyzed using near-infrared spectroscopy for the rapid estimation of acrylamide content in food products, such as French fries, which is crucial for food safety assessments .

Biochemical Applications

In biochemistry, acrylamide compounds are employed for:

  • Protein Labeling : The unique structure of N-(2-fluorenyl)-2-methyl-acrylamide allows it to be used as a fluorescent label for proteins, facilitating studies in protein interactions and dynamics.
  • Drug Development : The compound's ability to form stable complexes with various biomolecules makes it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Case Study 1: Electrophoresis Optimization

Research has shown that incorporating acrylamide derivatives into electrophoresis media significantly enhances the resolution of nucleic acid separations. A study demonstrated that varying the concentration of acrylamide allowed researchers to optimize conditions for separating DNA fragments, leading to clearer results in genetic analysis.

Case Study 2: Food Safety Analysis

A recent study utilized near-infrared spectroscopy to monitor acrylamide levels in fried potato products. By applying predictive modeling based on acrylamide concentrations derived from various cooking methods, researchers were able to provide food manufacturers with a cost-effective method for ensuring compliance with safety standards .

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
Polymer ScienceHydrogel formationBiocompatibility; water retention
Analytical ChemistryCapillary electrophoresisEnhanced resolution; tailored separation
Biochemical ApplicationsProtein labeling; drug developmentFacilitates interaction studies; targeted therapies
Food SafetyNear-infrared spectroscopyRapid analysis; cost-effective monitoring

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Substituents Key Features Reference
N-(2-fluorenyl)-2-methylacrylamide N: 2-fluorenyl; α-C: methyl Bulky fluorenyl group enhances hydrophobicity; methyl may stabilize the α-carbon.
(E)-3-([1,1'-Biphenyl]-2-yl)-N-phenylacrylamide (LQM337) N: phenyl; α-C: biphenyl Biphenyl group increases π-π stacking potential; used in antiviral studies.
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide N: methoxyethyl-p-hydroxyphenyl; α-C: 4-hydroxy-3-methoxyphenyl Polar substituents enhance solubility; exhibits anti-inflammatory activity.
(2E,4E)-N-(p-fluorophenyl)hexa-2,4-dienamide (2c) N: p-fluorophenyl; α,β-C: conjugated diene Fluorine atom improves metabolic stability; herbicidal activity.
N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)acrylamide N: dimethylaminoethyl; α-C: 4-methoxyphenyl Aminoethyl group facilitates cellular uptake; methoxy enhances electron density.

Key Observations :

  • Fluorenyl vs. Phenyl/Biphenyl Groups : The fluorenyl group in the target compound provides greater steric bulk and aromatic surface area compared to phenyl or biphenyl substituents (e.g., LQM337). This may reduce solubility but improve binding to hydrophobic biological targets .
  • Methyl Substituent : The α-methyl group in the target compound likely stabilizes the acrylamide backbone against hydrolysis, a feature shared with methyl-substituted analogs like N-methylphenyl-3-((2R,3R)-3-methyloxiran-2-yl)acrylamide (herbicidal activity) .
  • Polar vs. Nonpolar Substituents: Compounds with polar groups (e.g., hydroxyl, methoxy) exhibit enhanced solubility and bioactivity in anti-inflammatory assays, whereas nonpolar groups (e.g., fluorenyl, biphenyl) are associated with materials science applications or targeted drug delivery .

Toxicity Considerations :

  • Fluorenyl-containing compounds like 2-FPA induce liver tumors in rats, suggesting that the fluorenyl group may contribute to genotoxicity via metabolic activation .

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